molecular formula C8H4BrClNNa2O4P B011580 Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate CAS No. 102185-33-1

Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate

Cat. No. B011580
M. Wt: 370.43 g/mol
InChI Key: OAZUOCJOEUNDEK-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of compounds similar to Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate often involves halogenated precursors. For instance, the synthesis of Sodium 3-chloro-2-hydroxy propanephosphate demonstrates the use of epichlorohydrin and sodium dihydrogen phosphate under optimized conditions, achieving a yield of 77.9% (Chen Zheng-guo, 2011). This method highlights the potential pathways and conditions that could be applicable to synthesizing Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate, focusing on halogenated intermediates and phosphate coupling.

Molecular Structure Analysis

Research on related phosphate compounds, such as Sodium dithionite-initiated coupling reactions, offers insights into molecular configurations and structural motifs that could be similar in Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate. For example, the structure of sodium 5-bromocytidine 5'-phosphate hydrate reveals an anti conformation, C(3')-endo, and gauche-gauche, with direct coordination between sodium ions and phosphate oxygen atoms (S. Mande, T. Seshadri, M. Viswamitra, 1994). These structural details provide a foundation for understanding the molecular geometry of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate.

Chemical Reactions and Properties

Although specific reactions of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate are not detailed in the available literature, studies on similar compounds can offer valuable insights. For instance, the behavior of halogenated nucleic acid components and their interactions with sodium ions highlights the potential reactivity and coordination chemistry of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate. The compound's reactivity would likely be influenced by the presence of the bromo and chloro substituents, affecting its chemical transformations and interactions with other molecules.

Physical Properties Analysis

The physical properties of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate, such as solubility, melting point, and crystal structure, can be inferred from related compounds. For example, the synthesis and characterization of sodium-titanium phosphates reveal insights into crystallinity, phase behavior, and thermal stability, aspects that are crucial for understanding the physical characteristics of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate (C. Bamberger, G. Begun, O. Cavin, 1988).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other chemical entities, are pivotal for comprehending the utility and handling of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate. Studies on the effects of halogen substitution in nucleic acid components and the structural implications of sodium coordination provide a basis for predicting the chemical behavior of this compound (S. Mande, T. Seshadri, M. Viswamitra, 1994).

Scientific research applications

Algal Growth and Biofuel Production

Sodium phosphate derivatives play a crucial role in promoting algae growth, which is pivotal for biofuel production. A study highlighted that different concentrations of sodium phosphate could significantly influence the growth rate of algae, such as Picochlorum oklahomensis. Increased concentrations of sodium phosphate were found to maximize algae growth, demonstrating its potential in enhancing biofuel production efficiency (Dawes et al., 2018).

Colorimetric Detection Systems

The compound 5-bromo-4-chloro-indolyl phosphate (BCIP), closely related to Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate, is widely used in colorimetric detection systems. This application is especially prevalent in the localization and detection of alkaline phosphatase activity in various biological and medical research contexts, including Western and Southern blots, and immunohistochemistry. The sensitivity and stability of BCIP in a wide pH range make it an invaluable tool in these detection systems (Guder, Heindl, & Josel, 2000).

Energy Storage Applications

Sodium vanadium phosphate, as a polyanion-type sodium compound, has shown promising results in the context of sodium-ion batteries. With its high capacity, good rate capability, and excellent cyclability, it has garnered attention for next-generation energy storage solutions. The detailed understanding of its crystal configuration and electronic structure is essential for developing usable vanadium phosphate for these applications (Chen, Huang, Wu, & Lu, 2020).

Solar Energy Materials

The use of tribasic sodium phosphate for texturizing monocrystalline silicon signifies another innovative application. This process, aimed at reducing the surface reflectance of silicon, is critical for improving the efficiency of solar cells. Such advancements in the texturization techniques using sodium phosphate compounds illustrate the compound's utility in renewable energy technologies (Xi, Yang, & Que, 2003).

properties

IUPAC Name

disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClNO4P.2Na/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZUOCJOEUNDEK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClNNa2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144727
Record name 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate

CAS RN

102185-33-1
Record name 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102185331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indol-3-ol, 5-bromo-4-chloro-, dihydrogen phosphate (ester), disodium salt
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